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Compound of Interest

Compound Name: Piperophos

Cat. No.: B1677943

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos is a selective, systemic organophosphate herbicide widely used for the control of
annual grasses and sedges in rice cultivation. Its efficacy lies in the inhibition of very-long-chain
fatty acid (VLCFA) synthesis, a critical metabolic pathway in susceptible plants. This guide
provides a comprehensive overview of the chemical structure of piperophos, detailed
synthesis pathways, and its mechanism of action at the molecular level. The content herein is
intended to serve as a technical resource, presenting quantitative data, experimental protocols,
and visual diagrams to facilitate a deeper understanding for research and development
professionals.

Chemical Structure and Properties

Piperophos, with the IUPAC name S-[2-(2-methylpiperidin-1-yl)-2-oxoethyl] O,O-dipropyl
phosphorodithioate, is a chiral molecule due to the presence of a stereogenic center at the C2
position of the piperidine ring.[1]
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Property Value Reference
Molecular Formula C14H28NO3PS:2 [1]
Molecular Weight 353.48 g/mol [1]

CAS Number 24151-93-7 [1]
Appearance Dark brown liquid

Water Solubility 25 mg/L (at 20 °C)

) Inhibition of very-long-chain
Mode of Action ) ] [1]
fatty acid (VLCFA) synthesis

Synthesis Pathways

The synthesis of piperophos is a multi-step process that can be conceptually divided into three

main stages:

o Preparation of the Piperidine Moiety: Synthesis of the key intermediate, 1-(chloroacetyl)-2-
methylpiperidine.

o Preparation of the Phosphorodithioate Moiety: Synthesis of the potassium salt of O,O-
dipropyl! dithiophosphoric acid.

» Final Condensation: Nucleophilic substitution reaction between the two key intermediates to
yield piperophos.

A generalized scheme for the synthesis is presented below.
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Step 1: Preparation of 1-(Chloroacetyl)-2-methylpiperidine
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Step 3: Final Condensation
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Caption: General Synthesis Pathway of Piperophos.
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Experimental Protocols

While specific industrial synthesis protocols for piperophos are proprietary, the following
represents a generalized laboratory-scale procedure based on established chemical principles
for analogous compounds.

Step 1: Synthesis of 1-(Chloroacetyl)-2-methylpiperidine

To a solution of 2-methylpiperidine (1.0 eq) in an inert solvent such as toluene or
dichloromethane, cooled to 0-5 °C, is added triethylamine (1.1 eq) as a base.

Chloroacetyl chloride (1.05 eq) is added dropwise to the stirred solution, maintaining the
temperature below 10 °C.

The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is
complete, as monitored by thin-layer chromatography (TLC).

The mixture is then washed with water, a dilute acid solution (e.g., 1M HCI) to remove
excess amine, and finally with a saturated sodium bicarbonate solution.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure to yield crude 1-(chloroacetyl)-2-methylpiperidine, which
can be used in the next step without further purification or can be purified by vacuum
distillation.

Step 2: Synthesis of Potassium O,O-dipropy! dithiophosphate
Phosphorus pentasulfide (P4S10) (1.0 eq) is suspended in a suitable solvent like toluene.

n-Propanol (4.0 eq) is added portion-wise to the suspension, controlling the exothermic
reaction by cooling.

The mixture is heated to reflux for 2-3 hours. The reaction releases hydrogen sulfide gas,
which must be trapped in a scrubber.

After cooling to room temperature, a solution of potassium hydroxide (KOH) (4.0 eq) in water
is added slowly to neutralize the resulting O,O-dipropyl dithiophosphoric acid.
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e The aqueous layer containing the potassium salt is separated and can be used directly or
the salt can be isolated by evaporation of water.

Step 3: Synthesis of Piperophos

e The crude 1-(chloroacetyl)-2-methylpiperidine (1.0 eq) from Step 1 is dissolved in a polar
aprotic solvent such as acetone or acetonitrile.

e The agueous solution of potassium O,O-dipropyl dithiophosphate (1.1 eq) from Step 2 is
added to the solution.

e The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is
monitored by TLC.

» After completion, the reaction mixture is cooled, and water is added. The product is extracted
with a suitable organic solvent like toluene or ethyl acetate.

e The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and
the solvent is evaporated under reduced pressure to yield crude piperophos.

e The crude product can be purified by column chromatography on silica gel to obtain pure
piperophos.

Quantitative Data (Representative)

) . Analytical
Step Product Yield (%) Purity (%)
Method
1-
1 (Chloroacetyl)-2-  85-95 >95 GC-MS, tH NMR
methylpiperidine
Potassium O,0O-
2 dipropyl 90-98 >97 3P NMR
dithiophosphate
HPLC, GC-MS,
3 Piperophos 75-85 >96 1H NMR, 31p
NMR
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Note: These values are representative and can vary based on reaction conditions and
purification methods.

Mechanism of Action: Inhibition of Very-Long-Chain
Fatty Acid (VLCFA) Synthesis

Piperophos, like other chloroacetamide herbicides, acts by inhibiting the biosynthesis of very-
long-chain fatty acids (VLCFAS) in plants. VLCFAs are fatty acids with more than 18 carbon
atoms and are essential components of various cellular structures, including the plasma
membrane and the protective cuticular waxes.

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-
enzyme complex known as the fatty acid elongase. This complex catalyzes the sequential
addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The key rate-
limiting step is the initial condensation reaction catalyzed by the (3-ketoacyl-CoA synthase
(KCS), also known as the elongase.

Piperophos and its active metabolites are believed to act as potent and specific inhibitors of
this KCS enzyme. The inhibition is thought to be irreversible, with the herbicide competing with
the fatty acyl-CoA substrate for the active site of the enzyme. This disruption of VLCFA
synthesis leads to a cascade of downstream effects, including impaired cell division, abnormal
seedling growth, and ultimately, plant death.
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Caption: Mechanism of Piperophos Action on VLCFA Synthesis.

Conclusion

Piperophos remains a significant herbicide due to its effective control of problematic weeds in
rice. A thorough understanding of its chemical synthesis and mode of action is crucial for
optimizing its use, managing resistance, and developing new, more effective herbicidal
compounds. This guide has provided a detailed overview of the key chemical and biological
aspects of piperophos, intended to be a valuable resource for the scientific community.
Further research into the specific stereochemistry of the active enantiomer and more detailed
structural studies of the KCS enzyme could open new avenues for the design of next-
generation herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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